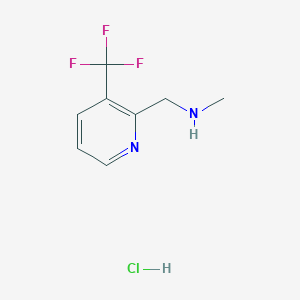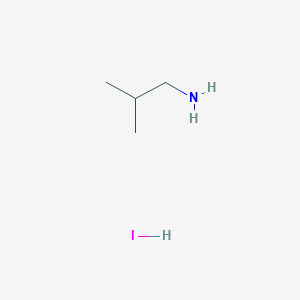
Isobutylamine Hydroiodide
Übersicht
Beschreibung
Isobutylamine hydroiodide is not directly discussed in the provided papers. However, the papers do mention compounds related to isobutylamine, which can provide insights into the chemical behavior and properties that might be expected from this compound. For instance, N-nitrosodibutylamine is mentioned, which is a compound related to isobutylamine by having butyl groups attached to the nitrogen atom . Additionally, N,N-Diisopropyl-N-isobutylamine is discussed as a compound that forms a stable liquid borane adduct, indicating that isobutylamine derivatives can participate in complex formation . Lastly, N-alkyloxycarbonyl isobutylamides are mentioned as derivatives of amino acids that can be used in chiral phase capillary gas chromatography, suggesting that isobutylamine can be used to form derivatives for analytical purposes .
Synthesis Analysis
The synthesis of this compound is not explicitly described in the provided papers. However, the synthesis of related compounds can offer a general idea of the methods that might be used. For example, the formation of a borane adduct with N,N-Diisopropyl-N-isobutylamine involves bubbling diborane into the neat amine . This indicates that isobutylamine derivatives can react with borane to form adducts, which could be a step in the synthesis of other compounds. The papers do not provide direct information on the synthesis of this compound, but they suggest that isobutylamine can be used as a starting material for various reactions.
Molecular Structure Analysis
The molecular structure of this compound is not analyzed in the provided papers. However, the structure of N,N-Diisopropyl-N-isobutylamine is mentioned, which includes an isobutyl group attached to a nitrogen atom . This information implies that isobutylamine has a structure that can be modified to form stable compounds, and the presence of the isobutyl group is likely to influence the molecular geometry and reactivity of the molecule.
Chemical Reactions Analysis
The provided papers do not discuss chemical reactions specifically involving this compound. However, they do mention reactions involving related compounds. For instance, the hydroboration of olefins using an amine-borane adduct derived from N,N-Diisopropyl-N-isobutylamine is described, which suggests that isobutylamine derivatives can be used as reagents in hydroboration reactions . Additionally, the reaction of N-alkyloxycarbonyl 2,2,2-trifluoroethyl esters with isobutylamine to form diamide derivatives indicates that isobutylamine can participate in substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly provided in the papers. However, the papers do provide some information on the properties of related compounds. For example, the stability of the borane adduct formed from N,N-Diisopropyl-N-isobutylamine under an inert atmosphere at room temperature suggests that isobutylamine derivatives can have significant stability under certain conditions . The rapid reaction of isobutylamine with 2,2,2-trifluoroethyl esters to form diamide derivatives indicates that isobutylamine can react quickly at room temperature, which is relevant to its chemical reactivity .
Wissenschaftliche Forschungsanwendungen
Surface Properties and Interactions :
- Isobutylamine exhibits notable surface properties in aqueous solutions. A study found that the increasing surface concentration of isobutylamine leads to a rearrangement at the surface, similar to other solutes. This finding is significant in understanding the interactions of hydrophobic molecules at interfaces (Gliński, Chavepeyer, & Platten, 2001).
Synthetic Applications in Drug Development :
- The isobutyl side chain is prevalent in drug development. Research has explored replacing this group with a hexafluoroisobutyl group in various compounds, highlighting the role of isobutylamine derivatives in enhancing drug properties (Delamare et al., 2022).
Biodegradable Hydrogel Properties :
- Isobutylamine is used in creating biodegradable hydrogels for biomedical applications. Studies have shown how the inclusion of isobutylamine affects the properties of these hydrogels, important for drug delivery and tissue engineering (Hawkins et al., 2013; Hawkins et al., 2011).
Catalysis and Chemical Production :
- Research on the Ru-catalyzed hydrogenation–decarbonylation of amino acids to primary amines has demonstrated efficient production of isobutylamine, suggesting its utility in bio-based chemical production (Verduyckt, Coeck, & Vos, 2017).
Chemotherapy and Heat Delivery in Cancer Treatment :
- Isobutylamine-based hydrogels have been explored for combined chemotherapeutic and heat delivery in cancer treatment, showing potential as a multifaceted approach to cancer therapy (Meenach et al., 2012).
Antitumor Activities of Platinum Complexes :
- Studies involving isobutylamine in the synthesis of platinum complexes have shown potential in inhibiting the growth of tumor cell lines, indicating its role in developing anticancer drugs (Wang et al., 2013).
Surface Modification for Anti-Bacterial Properties :
- The modification of polyethylene with isobutylamine derivatives has been researched for its antiadhesive and antibacterial characteristics, useful in medical and water industry applications (Kręgiel & Niedzielska, 2014).
Electron Scattering Studies :
- Isobutylamine has been studied in the context of electron scattering, providing insights into molecular structure and electron interactions, relevant in physical chemistry and material science (Fedus et al., 2014).
Chemical Analysis in Dermatology :
- Research in dermatology has investigated isocyanates, with isobutylamine derivatives used as a part of the analysis process, contributing to better understanding of allergic contact dermatitis (Frick-Engfeldt et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Isobutylamine Hydroiodide is used to tune perovskite structures for LED and solar cell applications . With a branched side-chain, it promotes solubility and hinders the growth of 3D perovskite structures, which can help achieve device performance stability . This suggests potential future directions in the field of electronic materials and solar cell technology .
Wirkmechanismus
Target of Action
Isobutylamine Hydroiodide is a compound derived from Isobutylamine . Isobutylamine is an organic chemical compound, specifically an amine, with the formula (CH3)2CHCH2NH2 . It is known to bind to TAAR3 in mice and can trigger sexual behavior in male mice dependent on the cluster of TAAR2 through TAAR9 . .
Biochemical Pathways
Isobutylamine, the parent compound, is the decarboxylated form of the amino acid valine, and the product of the metabolism thereof by the enzyme valine decarboxylase . This suggests that Isobutylamine and potentially this compound may be involved in amino acid metabolism.
Result of Action
Isobutylamine, the parent compound, is known to trigger sexual behavior in male mice
Action Environment
It is known that this compound is a solid at 20 degrees celsius and should be stored under inert gas due to its hygroscopic nature This suggests that environmental factors such as temperature and humidity may affect its stability
Eigenschaften
IUPAC Name |
2-methylpropan-1-amine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.HI/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTHQYIDLRRROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205508-75-4 | |
| Record name | Isobutylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)
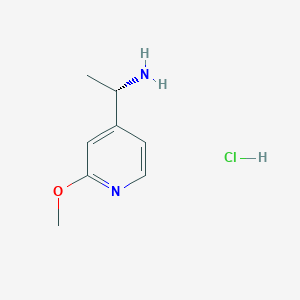
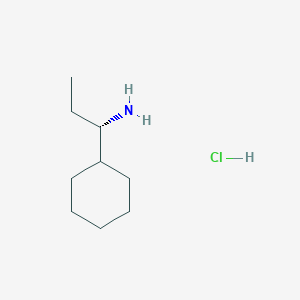
![2-amino-N-[(2R)-3-(benzyloxy)-1-{1-methanesulfonyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-yl}-1-oxopropan-2-yl]-2-methylpropanamide; methanesulfonic acid](/img/structure/B3028350.png)
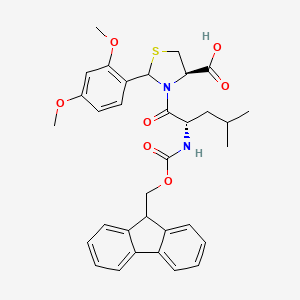
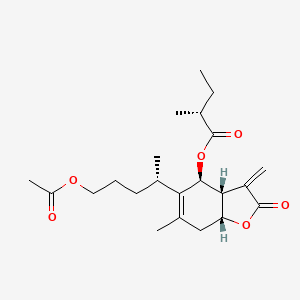
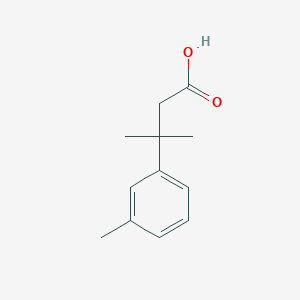
![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)
![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)

